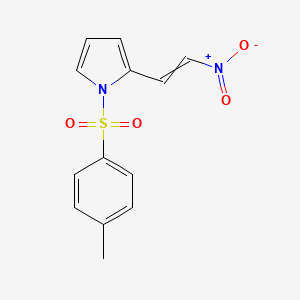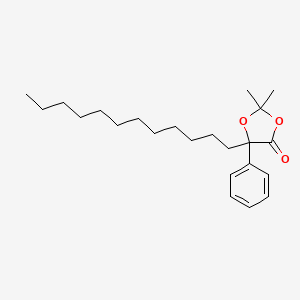
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is a chemical compound with a complex structure that includes a dodecyl chain, a dimethyl group, and a phenyl group attached to a dioxolanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one can be achieved through a multi-step process. One common method involves the condensation reaction between glycolic acid and acetone in the presence of phosphorus pentoxide (P₂O₅) in diethyl ether . This reaction forms the dioxolanone ring, which is then further functionalized with the dodecyl and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of degradable and chemically recyclable polymers. These polymers have applications in drug delivery, packaging, and agriculture.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one involves its interaction with specific molecular targets and pathways. For instance, in polymerization reactions, the compound undergoes radical ring-opening polymerization, where the radical addition to the carbon-carbon double bond generates a ring-retained radical. This is followed by intramolecular fragmentation, leading to the formation of a ring-opened radical and a degradable ester linkage in the polymer backbone .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4-Dimethyl-2-methylene-1,3-dioxolan-5-one (DMDL)
- 5-Methyl-2-methylene-5-phenyl-1,3-dioxolan-4-one (PhDL)
- 2,2-Dimethyl-1,3-dioxolan-4-one
Uniqueness
5-Dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. Its long dodecyl chain enhances its hydrophobicity, making it suitable for applications requiring water-resistant materials. Additionally, the presence of the phenyl group contributes to its stability and reactivity in various chemical processes.
Eigenschaften
CAS-Nummer |
830341-88-3 |
|---|---|
Molekularformel |
C23H36O3 |
Molekulargewicht |
360.5 g/mol |
IUPAC-Name |
5-dodecyl-2,2-dimethyl-5-phenyl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C23H36O3/c1-4-5-6-7-8-9-10-11-12-16-19-23(20-17-14-13-15-18-20)21(24)25-22(2,3)26-23/h13-15,17-18H,4-12,16,19H2,1-3H3 |
InChI-Schlüssel |
QGFVXYRHJMMQLC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1(C(=O)OC(O1)(C)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


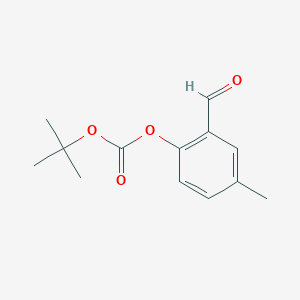
![3,9-Dimethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14203019.png)
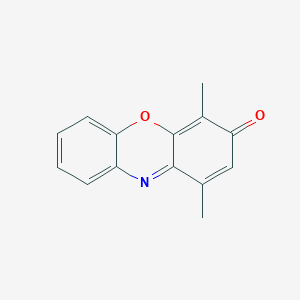
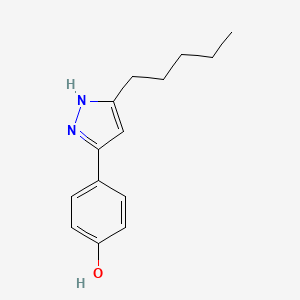
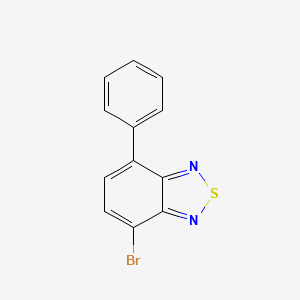
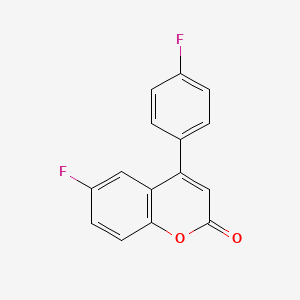
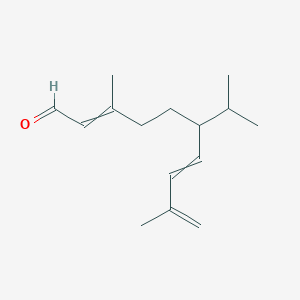
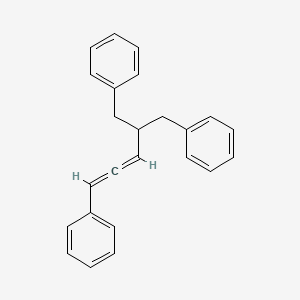
![(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid](/img/structure/B14203077.png)
![1H-Indole, 3-[[4-(2-chlorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14203085.png)
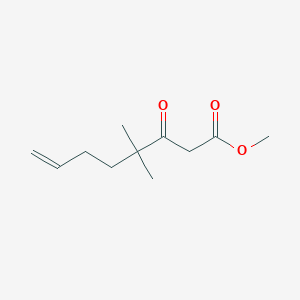

![Trichloro[(cyclohex-1-en-1-yl)methyl]silane](/img/structure/B14203098.png)
